

# Head-to-Head Comparison of Foscarnet and Maribavir for Resistant CMV

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Foscarnet**

Cat. No.: **B613817**

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

The management of cytomegalovirus (CMV) infections that are resistant or refractory (R/R) to first-line therapies presents a significant challenge in immunocompromised patient populations, particularly transplant recipients. For years, **Foscarnet** has been a cornerstone of treatment for such cases, despite its considerable toxicity profile. The recent approval of maribavir, a novel benzimidazole riboside, offers a new therapeutic avenue. This guide provides an objective, data-driven comparison of **Foscarnet** and maribavir for the treatment of resistant CMV, focusing on their mechanisms of action, efficacy, safety, and resistance profiles.

## Mechanism of Action: A Tale of Two Targets

**Foscarnet** and maribavir inhibit CMV replication through distinct mechanisms, a crucial factor in their utility against resistant viral strains.

**Foscarnet** is a pyrophosphate analog that directly inhibits the viral DNA polymerase, an enzyme encoded by the UL54 gene.<sup>[1][2][3]</sup> It binds to the pyrophosphate-binding site on the DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby halting the elongation of the viral DNA chain.<sup>[1]</sup> A key feature of **Foscarnet**'s mechanism is that it does not require intracellular activation by viral or cellular kinases.<sup>[1][3]</sup>

Maribavir, in contrast, targets the CMV-specific protein kinase pUL97.<sup>[4][5][6]</sup> It acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of pUL97, preventing the

phosphorylation of viral and cellular proteins that are essential for multiple stages of the viral lifecycle.<sup>[7][8]</sup> This inhibition disrupts CMV DNA replication, encapsidation, and the nuclear egress of viral capsids.<sup>[4][5]</sup> Because it does not target the DNA polymerase, maribavir remains active against CMV strains with mutations in the UL54 gene that confer resistance to **Foscarnet**.<sup>[5][8]</sup>

[Click to download full resolution via product page](#)

Figure 1. Mechanisms of action for **Foscarnet** and maribavir.

# Clinical Efficacy: Comparative Data from Clinical Trials

Direct head-to-head randomized controlled trials comparing **Foscarnet** and maribavir are limited. However, the Phase 3 SOLSTICE trial provides crucial comparative data, as **Foscarnet** was one of the investigator-assigned therapies (IAT) to which maribavir was compared. Additionally, a recent real-world retrospective study offers a direct comparison.

| Efficacy Endpoint                                                      | Maribavir                                            | Investigator-Assigned Therapy (IAT)* | Study                       |
|------------------------------------------------------------------------|------------------------------------------------------|--------------------------------------|-----------------------------|
| CMV Viremia Clearance at Week 8                                        | 55.7%                                                | 23.9%                                | SOLSTICE[9]                 |
| CMV Clearance & Symptom Control at Week 8 (Maintained through Week 16) | 18.7%                                                | 10.3%                                | SOLSTICE[9]                 |
| CMV Infection Clearance (Real-World)                                   | 74.1% (20/27)                                        | 74.1% (20/27)                        | Retrospective Study[10][11] |
| Failure of Therapy (Persistent DNAemia)                                | Not Statistically Significant vs. Foscarnet (p=0.56) | -                                    | Retrospective Study[10][11] |

\*Investigator-assigned therapy in the SOLSTICE trial included **Foscarnet**, ganciclovir, valganciclovir, or cidofovir.

In the pivotal SOLSTICE trial, maribavir demonstrated superior efficacy in achieving CMV viremia clearance at week 8 compared to IAT in patients with R/R CMV infection.[9][12] A significantly higher percentage of patients on maribavir achieved the primary endpoint.[9] Furthermore, a real-world retrospective study comparing 27 patients on maribavir with 27 on **Foscarnet** found no statistically significant difference in the rates of infection clearance or therapy failure due to persistent viremia.[10][11]

## Safety and Tolerability: A Key Differentiator

The safety profiles of **Foscarnet** and maribavir differ substantially, with maribavir generally demonstrating a more favorable tolerability profile.

| Adverse Event                                | Maribavir                             | Foscarnet                              | Study         |
|----------------------------------------------|---------------------------------------|----------------------------------------|---------------|
| Treatment                                    |                                       |                                        |               |
| Discontinuation due to                       | 13.2%                                 | 31.9% (IAT)                            | SOLSTICE[9]   |
| Adverse Events                               |                                       |                                        |               |
| Acute Kidney Injury                          | 8.5%                                  | 21.3%                                  | SOLSTICE[9]   |
| Neutropenia                                  | 9.4% (vs. valganciclovir/ganciclovir) | 33.9% (valganciclovir/ganciclovir)     | SOLSTICE[9]   |
| Most Common Treatment-Emergent Adverse Event | Dysgeusia (taste disturbance)         | Nephrotoxicity, Electrolyte imbalances | [2][5][7][13] |

**Foscarnet** is well-known for its potential for significant nephrotoxicity and electrolyte disturbances, including hypocalcemia and hypomagnesemia, which often necessitate hospitalization for administration and monitoring.[2][13] In the SOLSTICE trial, maribavir was associated with significantly lower rates of acute kidney injury compared to **Foscarnet**.[9] The most common adverse event associated with maribavir is dysgeusia (taste disturbance), which is generally considered manageable.[7] The lower rate of treatment discontinuation due to adverse events with maribavir in the SOLSTICE trial underscores its better tolerability.[9]

## Resistance Profiles

Resistance to both **Foscarnet** and maribavir can emerge during therapy, and the genetic basis for resistance is distinct for each drug.

**Foscarnet** Resistance: Resistance to **Foscarnet** is conferred by mutations in the viral UL54 gene, which encodes the DNA polymerase.[14][15] These mutations typically cluster in specific domains of the polymerase.[14]

Maribavir Resistance: Maribavir resistance is primarily associated with mutations in the UL97 gene, which encodes the target protein kinase.[5][16] The most common resistance-associated mutations are T409M, H411Y, and C480F.[16][17] Some UL97 mutations, such as F342Y and C480F, can confer cross-resistance to both maribavir and ganciclovir/valganciclovir.[5][17][18] Emergence of maribavir resistance has been observed in patients who experience a rebound in CMV DNA levels while on therapy.[16]

A real-world retrospective study found no statistically significant difference in the development of antiviral resistance between maribavir and **Foscarnet** ( $p=0.24$ ).[10][11] In this study, 5 out of 27 patients in the maribavir cohort and 3 out of 27 in the **Foscarnet** cohort developed resistance.[10][11]

## Experimental Protocols

### SOLSTICE Trial (NCT02931539) - Efficacy and Safety Assessment

- Study Design: A Phase 3, multicenter, randomized, open-label superiority trial.[9]
- Patient Population: Hematopoietic stem cell transplant (HSCT) or solid organ transplant (SOT) recipients with R/R CMV infection.[9]
- Intervention: Patients were randomized 2:1 to receive either maribavir (400 mg twice daily) or investigator-assigned therapy (IAT), which could include **Foscarnet**, ganciclovir, valganciclovir, or cidofovir, for an 8-week treatment period.[9]
- Primary Endpoint: Confirmed CMV viremia clearance at the end of week 8, defined as plasma CMV DNA concentration  $<137$  IU/mL in two consecutive tests at least 5 days apart. [9][12]
- CMV DNA Quantification: Plasma CMV DNA levels were measured by a central laboratory. [19]
- Genotypic Resistance Testing: Baseline and post-treatment plasma samples were analyzed for mutations in the CMV UL97 and UL54 genes to determine genotypic resistance.[16][19]



[Click to download full resolution via product page](#)

Figure 2. Simplified workflow of the SOLSTICE clinical trial.

#### Retrospective Real-World Study - Comparative Outcomes

- Study Design: A single-center retrospective cohort study.[11]
- Patient Population: SOT and HSCT recipients who received either maribavir or **Foscarnet** for a CMV infection episode.[11]
- Data Collection: Electronic medical records were reviewed to identify patients and collect data on clinical outcomes.[11]
- Outcomes Assessed: Clearance of CMV infection, failure of therapy (persistent DNAemia), and development of antiviral resistance.[10][11]

## Conclusion

Maribavir represents a significant advancement in the management of R/R CMV infections. Its novel mechanism of action provides an effective treatment option for patients with **Foscarnet**-resistant CMV. Clinical trial and real-world data suggest that maribavir has comparable efficacy

to **Foscarnet** in clearing CMV viremia but boasts a markedly superior safety profile, with significantly less nephrotoxicity. While the emergence of resistance to maribavir is a clinical consideration, its overall tolerability and oral bioavailability present a compelling advantage over intravenously administered **Foscarnet**. For researchers and drug development professionals, the distinct mechanisms and resistance profiles of these two agents offer valuable insights into the ongoing development of novel anti-CMV therapeutics.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 2. Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is Foscarnet Sodium used for? [synapse.patsnap.com]
- 4. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtency.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Maribavir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Real-World Comparison of Maribavir to Foscarnet for the Treatment of Cytomegalovirus in Solid Organ and Hematopoietic Stem Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-World Comparison of Maribavir to Foscarnet for the Treatment of Cytomegalovirus in Solid Organ and Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- 13. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Foscarnet resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Foscarnet resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug Resistance Assessed in a Phase 3 Clinical Trial of Maribavir Therapy for Refractory or Resistant Cytomegalovirus Infection in Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Resistance Mutations and Associated Phenotypes Detected in Clinical Trials of Maribavir for Treatment of Cytomegalovirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. S294: MARIBAVIR (MBV) VERSUS INVESTIGATOR-ASSIGNED THERAPY FOR REFRACTORY CYTOMEGALOVIRUS (CMV) INFECTION: SUBGROUPS ANALYSES OF PHASE 3 STUDY BY RESISTANCE STATUS KNOWLEDGE REPORTED BY INVESTIGATORS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison of Foscarnet and Maribavir for Resistant CMV]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b613817#head-to-head-comparison-of-foscarnet-and-maribavir-for-resistant-cmv>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)